N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride
CAS No.: 1135419-20-3
Cat. No.: VC11909231
Molecular Formula: C23H23ClN4O5S
Molecular Weight: 503.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135419-20-3 |
|---|---|
| Molecular Formula | C23H23ClN4O5S |
| Molecular Weight | 503.0 g/mol |
| IUPAC Name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C23H22N4O5S.ClH/c1-25(2)7-8-26(20(28)13-27-21(29)14-5-3-4-6-15(14)22(27)30)23-24-16-11-17-18(12-19(16)33-23)32-10-9-31-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
| Standard InChI Key | ALFGTBHBTSVEPH-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
| Canonical SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
Introduction
N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride (PubChem CID: 24761845) is a synthetic organic compound with potential applications in medicinal chemistry. The compound exhibits a complex molecular structure and has been studied for its pharmacological properties.
Synthesis
While specific synthesis pathways for this compound were not detailed in the provided sources, similar compounds are often synthesized through multi-step organic transformations involving:
-
Cyclization to form the tricyclic core.
-
Functionalization with dimethylaminoethyl and acetamide groups.
-
Final conversion to the hydrochloride salt for stability and solubility.
Further research into its synthesis would require access to specialized chemical literature or experimental data.
Pharmacological Potential
The structural features of this compound suggest potential biological activity due to:
-
The presence of nitrogen and sulfur heteroatoms that may interact with biological targets.
-
A dimethylaminoethyl moiety that enhances solubility and cellular uptake.
Although no direct pharmacological studies were found in the provided results, compounds with similar scaffolds have been investigated for activities such as:
-
Enzyme inhibition (e.g., lipoxygenase inhibitors).
-
Anticancer properties due to their ability to disrupt cellular signaling pathways.
Applications
Potential applications of this compound include:
-
Drug Discovery: Its unique structure makes it a candidate for high-throughput screening against various biological targets.
-
Chemical Probes: It can serve as a molecular probe for understanding the interactions of tricyclic compounds with enzymes or receptors.
-
Material Science: The functional groups may allow its use in creating advanced materials or catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume